Desacetyl Desmethyl Lacosamide Desacetyl Desmethyl Lacosamide an impurity of Lacosamide which is a potent anticonvulsant.
Brand Name: Vulcanchem
CAS No.: 175481-39-7
VCID: VC21347109
InChI: InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1
SMILES: C1=CC=C(C=C1)CNC(=O)C(CO)N
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Desacetyl Desmethyl Lacosamide

CAS No.: 175481-39-7

Cat. No.: VC21347109

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desacetyl Desmethyl Lacosamide - 175481-39-7

CAS No. 175481-39-7
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name (2R)-2-amino-N-benzyl-3-hydroxypropanamide
Standard InChI InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1
Standard InChI Key WYCNJBXJCACFCM-SECBINFHSA-N
Isomeric SMILES C1=CC=C(C=C1)CNC(=O)[C@@H](CO)N
SMILES C1=CC=C(C=C1)CNC(=O)C(CO)N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C(CO)N

Chemical Structure and Properties

Desacetyl Desmethyl Lacosamide is chemically identified as (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . The compound exhibits specific stereochemistry with the R-configuration at the second carbon position, which is critical for its identification and properties.

Nomenclature Variations

The compound is known by several chemical names in scientific literature and commercial catalogs:

  • (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide

  • (2R)-2-Amino-N-benzyl-3-hydroxypropanamide

  • (R)-N-Benzyl-2-amino-3-hydroxypropionamide

  • Lacosamide Imp. E (Pharmeuropa)

Structural Features

The molecular structure of Desacetyl Desmethyl Lacosamide contains several key functional groups:

  • An amino group (-NH₂) at the second carbon position

  • A hydroxyl group (-OH) at the third carbon position

  • A phenylmethyl (benzyl) group attached to the amide nitrogen

  • An amide linkage connecting the propanamide backbone to the benzyl group

These structural elements determine its physical properties and its relationship to the parent compound Lacosamide.

Relation to Lacosamide

Lacosamide Overview

Lacosamide (SPM 927, (R)-2-acetamido-N-benzyl-3-methoxypropionamide) is a functionalized amino acid specifically developed as an anticonvulsant medication . It has demonstrated significant antiepileptic effectiveness in various rodent seizure models and shows antinociceptive potential in experimental models of neuropathic and chronic inflammatory pain .

Structural Relationship

Desacetyl Desmethyl Lacosamide differs from Lacosamide in two key aspects:

  • The absence of the acetyl group (desacetyl) at the amino position

  • The presence of a hydroxyl group instead of a methoxy group (desmethyl)

These structural differences arise during the synthesis process of Lacosamide and result in altered physical and chemical properties compared to the parent compound.

Applications in Pharmaceutical Quality Control

Regulatory Significance

Research Applications

Metabolic Pathway Studies

Desacetyl Desmethyl Lacosamide finds applications in research settings for studying:

  • Metabolic pathways related to Lacosamide

  • Structure-activity relationships of anticonvulsant compounds

  • Pharmacokinetic properties of functionalized amino acids

Referenced Research

Several studies have indirectly incorporated this compound in their research on Lacosamide and related anticonvulsants, including:

  • Lees et al. (Brain Research, 1993)

  • Kuo et al. (Molecular Pharmacology, 1997)

  • Barton et al. (Epilepsy Research, 2001)

  • Beyreuther et al. (European Journal of Pharmacology, 2006)

  • Beyreuther et al. (CNS Drug Reviews, 2007)

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1 presents a comparative analysis of Desacetyl Desmethyl Lacosamide with related anticonvulsant compounds:

Compound NameChemical Structure FeaturesBiological ActivityDistinguishing Characteristics
Desacetyl Desmethyl LacosamideAmino and hydroxyl groups with benzyl attachmentImpurity markerR-configuration, hydroxyl group
LacosamideAcetamido and methoxypropionamide groupsAnticonvulsantPrimary therapeutic agent
CarbamazepineDibenzazepine structureAnticonvulsantDifferent mechanism of action
LamotriginePhenyltriazine structureAnticonvulsantInhibits voltage-gated sodium channels
PhenytoinHydantoin structureAnticonvulsantFirst-line treatment for seizures

Functional Differences

The primary distinction between Desacetyl Desmethyl Lacosamide and therapeutic anticonvulsants lies in its role as an impurity rather than as a direct pharmacological agent . This functional difference highlights the importance of understanding impurity profiles in pharmaceutical development and quality assurance.

Synthesis and Formation

Formation During Lacosamide Synthesis

Desacetyl Desmethyl Lacosamide typically forms during Lacosamide synthesis through:

  • Incomplete acetylation of the amino group

  • Incomplete methylation of the hydroxyl group

  • Hydrolysis of the acetyl or methyl groups during processing

Stereospecificity Considerations

The synthesis pathways maintain the critical R-stereochemistry at the second carbon position, which is essential for the compound's identification and properties . This stereospecificity is carefully preserved throughout the production process to ensure consistent impurity profiling.

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